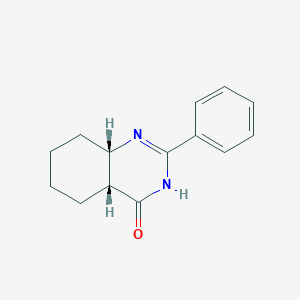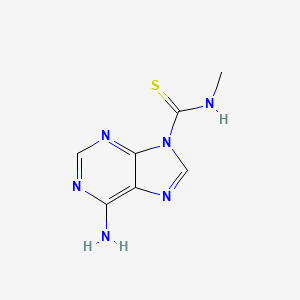
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate is a complex organic compound known for its unique structural and chemical properties This compound is characterized by the presence of two cyanophenyl groups attached to a bipyridin-1-ium core, with sulfate as the counterion
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate typically involves the following steps:
Sonogashira–Hagihara Coupling: This method involves the coupling of 1,1’-bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane.
Ionothermal Method: This method employs the cyano cyclotrimerization of 1,1’-bis(4-cyanophenyl)-4,4’-bipyridine-1,1’-diium dichloride in the presence of zinc chloride.
Analyse Chemischer Reaktionen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanophenyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic frameworks and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate involves its interaction with molecular targets and pathways. The bipyridin-1-ium core can interact with various biological molecules, influencing cellular processes. The cyanophenyl groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groups. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate, such as its ability to undergo specific chemical reactions and form stable complexes, make it distinct from its analogs.
Eigenschaften
CAS-Nummer |
62820-95-5 |
|---|---|
Molekularformel |
C24H16N4O4S |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;sulfate |
InChI |
InChI=1S/C24H16N4.H2O4S/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;1-5(2,3)4/h1-16H;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
AYBTZRKWIXJRIC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)

![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)





![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
